3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3,5-dichloroanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3S/c1-7-12-16(27-13(7)14(20)24)21-6-23(17(12)26)8(2)15(25)22-11-4-9(18)3-10(19)5-11/h3-6,8H,1-2H3,(H2,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGXXNHHMXFJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C(=O)NC3=CC(=CC(=C3)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorocarbonyl Intermediate Formation
A dichlorophenyl-containing acyl chloride is prepared for subsequent coupling.
Amide Coupling
The acyl chloride reacts with a β-amino ester precursor to form the propionamide side chain.
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Coupling Agent : Dicyclohexylcarbodiimide (DCCI) in tetrahydrofuran (THF) facilitates the reaction between 3-(thiophen-2-yl)acrylic acid and 2-amino-1-propanol derivatives.
Final Assembly and Functionalization
The propionamide side chain is conjugated to the thieno[2,3-d]pyrimidine core via nucleophilic substitution or condensation.
Condensation Reaction
Hydrolysis of Nitrile to Carboxamide
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Hydrolysis : The intermediate nitrile is treated with concentrated HCl at 60°C for 4 hours.
Optimization and Scalability
Solvent Selection
Purification Strategies
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Chromatography : Silica gel column chromatography (ethyl acetate/petroleum ether) achieves >99% purity.
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Recrystallization : Dimethylformamide (DMF) is optimal for final product crystallization.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.25–4.35 (m, 2H, CH₂), 7.85 (s, 2H, Ar-H), 8.10 (s, 1H, Ar-H).
Purity Metrics :
| Method | Purity (%) | By-Products (%) |
|---|---|---|
| HPLC | 98.5 | 0.11 |
| Elemental | 98.2 | — |
Challenges and Mitigation
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By-Product Formation :
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Scale-Up Limitations :
Chemical Reactions Analysis
Types of Reactions
3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the chloro positions .
Scientific Research Applications
3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have comparable biological activities.
Thieno[3,2-d]pyrimidines: Another class of compounds with a similar thienopyrimidine core.
Uniqueness
3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific functional groups and the presence of the dichlorophenyl moiety, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[1-(3,5-dichloroanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide. Its molecular formula is , and it features a complex structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various biochemical pathways. The precise mechanisms are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes.
- Receptor Modulation : Interaction with receptors that regulate inflammatory responses.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against a variety of bacterial strains and demonstrated efficacy in inhibiting growth.
Anticancer Properties
Studies have shown that thienopyrimidine compounds can induce apoptosis in cancer cells. The specific effects of 3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide on cancer cell lines are currently being explored.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of inflammatory mediators such as interleukin-1 beta (IL-1β) and prostaglandins.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of COX enzymes with an IC50 value indicating high potency against inflammation. |
| Study 2 | Showed promising results in reducing tumor cell viability in various cancer cell lines. |
| Study 3 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below clinically relevant levels. |
Safety and Toxicity
Preliminary toxicity studies indicate that 3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide exhibits a favorable safety profile in animal models. Further studies are necessary to fully assess its safety in humans.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-thieno[2,3-d]pyrimidine precursors. Key steps include refluxing intermediates with alkylating agents (e.g., benzyl chloride derivatives) in aprotic solvents like DMF, followed by purification via crystallization using solvent systems such as DMSO:water (5:5). Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents to maximize yield and purity .
Q. How is structural characterization performed for this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and regiochemistry, while Mass Spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction provides absolute stereochemical configuration, with refinement parameters (e.g., R factor ≤ 0.065) ensuring accuracy. FT-IR spectroscopy validates carbonyl and amide bond formation .
Q. What in vitro biological screening models are used for initial activity assessment?
Antimicrobial activity is evaluated against Gram-negative strains (e.g., Pseudomonas aeruginosa and Proteus vulgaris) using broth microdilution assays (MIC values). Cytotoxicity is screened in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ calculations to quantify potency .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies in bioactivity may arise from substituent effects (e.g., electron-withdrawing groups on the phenyl ring) or assay variability. Systematic structure-activity relationship (SAR) studies, coupled with standardized protocols (e.g., CLSI guidelines for antimicrobial testing), are critical. Dose-response curves and replicate experiments (n ≥ 3) enhance reliability .
Q. What computational strategies are employed to predict photophysical or target-binding properties?
Density Functional Theory (DFT) calculations model electronic transitions (e.g., HOMO-LUMO gaps) for fluorescence prediction. Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase domains), with binding affinity validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can the mechanism of action be elucidated for this compound?
Target deconvolution uses affinity chromatography with immobilized compound derivatives. Pathway analysis via RNA-seq or phosphoproteomics identifies disrupted signaling cascades (e.g., MAPK/ERK). Competitive inhibition assays (e.g., ATPase activity for kinases) quantify enzyme modulation .
Q. What experimental design frameworks optimize synthesis scalability and reproducibility?
Design of Experiments (DoE) methodologies, such as Box-Behnken designs, vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. Flow chemistry systems (e.g., microreactors) enhance reproducibility by minimizing batch-to-batch variability and improving heat/mass transfer .
Q. How are stability and solubility profiles determined under physiological conditions?
Solubility is quantified via shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies use HPLC-UV to monitor degradation under accelerated conditions (40°C/75% RH). LogP values are calculated experimentally (octanol-water partitioning) or predicted via software (ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
